AM4113 AM4113 AM4113 is a cannabinoid receptor 1 (CB1)-selective neutral antagonist that binds to CB1 and CB2 with Ki values of 0.89 and 92 nM, respectively. In rats, it has been shown to reduce food intake and food-reinforced behavior, such as time spent feeding, thereby reducing weight gain without inducing nausea. This compound has also been used to study the abuse-related effects of nicotine, as well as the effects of nicotine on anxiety and depressive-like behavior in rats.
AM4113 is a cannabinoid receptor 1 (CB1)-selective antagonist.
Brand Name: Vulcanchem
CAS No.: 614726-85-1
VCID: VC0518268
InChI: InChI=1S/C17H12Cl3N3O/c1-9-15(17(21)24)22-23(14-7-6-12(19)8-13(14)20)16(9)10-2-4-11(18)5-3-10/h2-8H,1H3,(H2,21,24)
SMILES: CC1=C(N(N=C1C(=O)N)C2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl
Molecular Formula: C17H12Cl3N3O
Molecular Weight: 380.7 g/mol

AM4113

CAS No.: 614726-85-1

Cat. No.: VC0518268

Molecular Formula: C17H12Cl3N3O

Molecular Weight: 380.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

AM4113 - 614726-85-1

Specification

Description AM4113 is a cannabinoid receptor 1 (CB1)-selective neutral antagonist that binds to CB1 and CB2 with Ki values of 0.89 and 92 nM, respectively. In rats, it has been shown to reduce food intake and food-reinforced behavior, such as time spent feeding, thereby reducing weight gain without inducing nausea. This compound has also been used to study the abuse-related effects of nicotine, as well as the effects of nicotine on anxiety and depressive-like behavior in rats.
AM4113 is a cannabinoid receptor 1 (CB1)-selective antagonist.
CAS No. 614726-85-1
Molecular Formula C17H12Cl3N3O
Molecular Weight 380.7 g/mol
IUPAC Name 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxamide
Standard InChI InChI=1S/C17H12Cl3N3O/c1-9-15(17(21)24)22-23(14-7-6-12(19)8-13(14)20)16(9)10-2-4-11(18)5-3-10/h2-8H,1H3,(H2,21,24)
Standard InChI Key BBUKVPCUOHFAQN-UHFFFAOYSA-N
SMILES CC1=C(N(N=C1C(=O)N)C2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl
Canonical SMILES CC1=C(N(N=C1C(=O)N)C2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl
Appearance Solid powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator